6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers aiming to develop new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the construction of the thieno[2,3-d]pyrimidinone core followed by the introduction of ethyl and propyl groups. One common method involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions. For example, the reaction of 2-aminothiophene with ethyl acetoacetate in the presence of a base can yield the desired thienopyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can introduce various functional groups at specific positions on the pyrimidine ring .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Thieno[3,2-d]pyrimidin-4-anilines: These compounds have a different arrangement of the thiophene and pyrimidine rings but exhibit similar biological properties.
Uniqueness
The presence of ethyl and propyl groups may enhance its interaction with certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H14N2OS |
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Molecular Weight |
222.31 g/mol |
IUPAC Name |
6-ethyl-3-propylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N2OS/c1-3-5-13-7-12-10-9(11(13)14)6-8(4-2)15-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
BHUSXYKIYMTFCT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C(C1=O)C=C(S2)CC |
Origin of Product |
United States |
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